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Compound of Interest

Compound Name: Firsocostat (S enantiomer)

Cat. No.: B1150415

This guide provides a detailed examination of the chemical structure, mechanism of action, and
experimental data related to the S enantiomer of firsocostat. Firsocostat, also known as GS-
0976, is an investigational drug that has been evaluated for the treatment of non-alcoholic
steatohepatitis (NASH). While the R enantiomer is the active form, understanding the
properties of the S enantiomer is crucial for comprehensive drug development and analysis.

Chemical Structure

Firsocostat is a small molecule inhibitor of acetyl-CoA carboxylase. The S enantiomer is the
less active stereoisomer of the drug.

IUPAC Name: 2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-o0xazol-2-
yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid

Chemical Formula: C2sH31N30sS[1][2][3][4]
Molecular Weight: 569.63 g/mol [2][3]

SMILES: CC1=C(SC2=C1C(=0)N(C(=0)N2C--INVALID-LINK--OC4CCOCC4)C(C)
(C)C(=0)0)C5=NC=CO5

InChl Key: ZZWWXIBKLBMSCS-DEOSSOPVSA-N

Mechanism of Action
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Firsocostat is a liver-directed, allosteric inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and
ACC2.[1][5][6] It binds to the biotin carboxylase (BC) domain of the enzyme, which prevents
the dimerization required for its catalytic activity.[5][6] ACC is a critical enzyme in the fatty acid
synthesis pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1][7]

The inhibition of ACC by firsocostat leads to two primary effects:

o Decreased de novo lipogenesis (DNL): By reducing the production of malonyl-CoA,
firsocostat inhibits the synthesis of new fatty acids in the liver.[1]

 Increased fatty acid oxidation: Malonyl-CoA is also an inhibitor of carnitine
palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of fatty acids into the
mitochondria for oxidation. By lowering malonyl-CoA levels, firsocostat relieves the inhibition
of CPT1, thereby promoting the breakdown of fatty acids.[1]

The net effect is a reduction in hepatic steatosis (fatty liver) and an improvement in overall lipid
metabolism.[8]
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Caption: Mechanism of action of firsocostat.

Experimental Data
Preclinical Data

Parameter Value Species/Cell Line Reference
hACCL1 ICso 2.1 nM Human [819]
hACC2 ICso 6.1 nM Human [8][9]
FASyn ECso 66 nM Hep-G2 cells [9]

Clinical Data (Phase 2 Trial for NASH)

Firsocostat 20 mg
Parameter . Placebo Reference
daily (12 weeks)

Relative reduction in

_ 29% - [7]
liver fat
Patients with 230%
reduction in MRI- 70% - [1]
PDFF
Reduction in hepatic
22% - [1]

DNL
Reduction in liver

: 9% - [1]
stiffness (MRE)
Incidence of
triglycerides >500 16 patients - [1107]
mg/dL

Experimental Protocols
Synthesis of Firsocostat (GS-0976)

The synthesis of firsocostat has been previously reported.[8] While the detailed step-by-step
protocol is proprietary, the general approach involves the synthesis of the thieno[2,3-
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d]pyrimidine core, followed by the attachment of the side chains, including the chiral (R)-2-(2-
methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl group. The final step is the hydrolysis of
an ester precursor to yield the carboxylic acid. The synthesis of the S enantiomer would involve
the use of the corresponding (S)-chiral starting material.

In Vitro ACC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (ICso) of firsocostat against
human ACC1 and ACC2.

Methodology:
e Recombinant human ACC1 and ACC2 enzymes are expressed and purified.

e The assay is performed in a buffer containing the enzyme, acetyl-CoA, ATP, and
bicarbonate.

e The reaction is initiated by the addition of the substrates.

» The activity of the enzyme is measured by the incorporation of radiolabeled bicarbonate into
malonyl-CoA.

» Various concentrations of firsocostat are added to determine the dose-dependent inhibition.

e ICso values are calculated by fitting the data to a four-parameter logistic equation.

In Vivo Study in a Murine Model of NASH

Objective: To evaluate the efficacy of firsocostat in a preclinical model of non-alcoholic
steatohepatitis.

Model: MC4R knockout mice fed a Western diet.[8]
Methodology:
 MCA4R knockout mice are placed on a high-fat, high-fructose diet to induce NASH.

» Mice are treated with firsocostat or vehicle control via oral gavage for a specified period.
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e At the end of the treatment period, tissues and blood are collected for analysis.

» Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) for
assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.

» Biochemical Analysis: Hepatic triglyceride and hydroxyproline content are measured. Serum
levels of liver enzymes (ALT, AST) and lipids are determined.

o Gene Expression Analysis: mRNA levels of genes involved in lipogenesis and fibrosis are
quantified by real-time PCR.
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Caption: General experimental workflow for firsocostat.

Clinical Development

Firsocostat (GS-0976) has been evaluated in Phase 2 clinical trials for the treatment of NASH.
[1][10] These trials have assessed its efficacy as a monotherapy and in combination with other
investigational drugs, such as the farnesoid X receptor (FXR) agonist cilofexor and the
glucagon-like peptide-1 (GLP-1) receptor agonist semaglutide.[11][12][13] The primary
endpoints in these studies typically include improvements in liver histology, such as a reduction
in the NAFLD Activity Score (NAS) and resolution of steatohepatitis without worsening of
fibrosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Firsocostat S Enantiomer: A Technical Overview].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1150415#firsocostat-s-enantiomer-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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